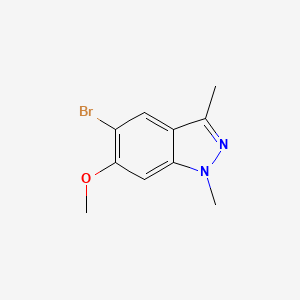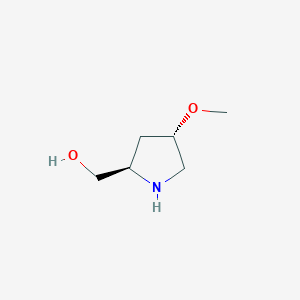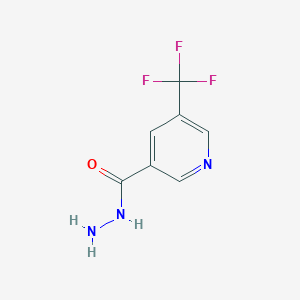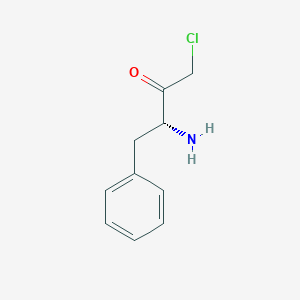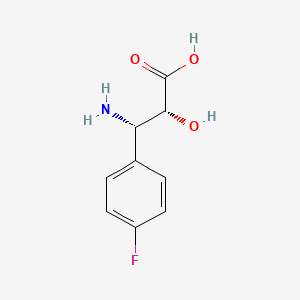
Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and glycine.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with glycine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Hydroxylation: The final step involves the hydroxylation of the amine using a suitable oxidizing agent to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned steps, optimized for yield and purity. The process is carried out under controlled conditions to ensure the consistent quality of the product.
化学反応の分析
Types of Reactions
Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different biological activities and properties.
科学的研究の応用
Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of various chemical reactions.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.
Industry: Applied in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism by which Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in critical biochemical pathways. Its fluorophenyl group enhances its binding affinity to target proteins, making it a potent molecule for various applications.
類似化合物との比較
Similar Compounds
- ®-3,3′-Bis [3,5-bis (trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate
- Voriconazole
- Epoxiconazole
Uniqueness
Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C9H10FNO3 |
|---|---|
分子量 |
199.18 g/mol |
IUPAC名 |
(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m0/s1 |
InChIキー |
MGNTZYNDHDKPQD-JGVFFNPUSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H]([C@H](C(=O)O)O)N)F |
正規SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


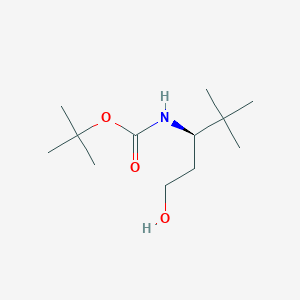
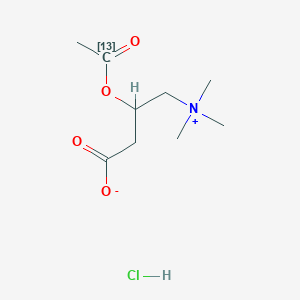

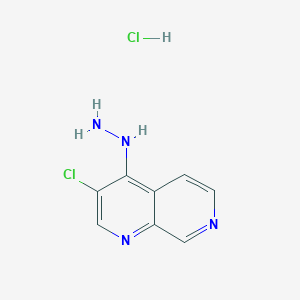
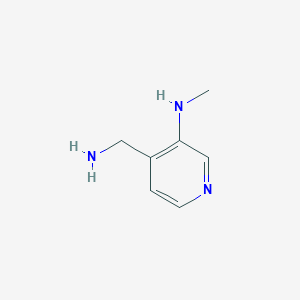
![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)
![(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15222164.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine](/img/structure/B15222170.png)
